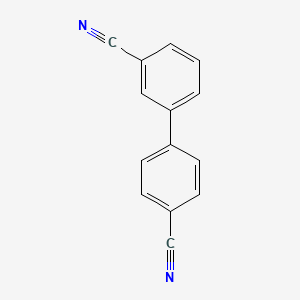

4-(3-Cyanophenyl)benzonitrile

Description

4-(3-Cyanophenyl)benzonitrile is an organic compound with the chemical formula C14H8N2. It is a white solid that is soluble in some organic solvents. This compound is used as an intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .

Properties

IUPAC Name |

3-(4-cyanophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2/c15-9-11-4-6-13(7-5-11)14-3-1-2-12(8-14)10-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEABQLYAUXYIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362670 | |

| Record name | 4-(3-Cyanophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42289-54-3 | |

| Record name | [1,1′-Biphenyl]-3,4′-dicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42289-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Cyanophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing 4-(3-Cyanophenyl)benzonitrile involves the reaction of 3-cyanobenzoyl chloride with 4-aminobenzonitrile. This reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound can involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using ionic liquids as solvents, can be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Cyanophenyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like halogens or nitro groups in the presence of catalysts such as iron or aluminum chloride.

Major Products:

Oxidation: 4-(3-Carboxyphenyl)benzoic acid.

Reduction: 4-(3-Aminophenyl)benzonitrile.

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-(3-Cyanophenyl)benzonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 4-(3-Cyanophenyl)benzonitrile depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In biological systems, its interactions with enzymes and receptors can lead to specific biological effects, although detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

4-Cyanobiphenyl: Similar structure but lacks the additional nitrile group on the second phenyl ring.

4-(4-Cyanophenyl)benzonitrile: Similar structure but with the nitrile group on the para position of the second phenyl ring.

Uniqueness: 4-(3-Cyanophenyl)benzonitrile is unique due to the positioning of the nitrile group on the meta position of the second phenyl ring, which can influence its reactivity and interactions in chemical and biological systems .

Biological Activity

4-(3-Cyanophenyl)benzonitrile, also known as this compound, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 42289-54-3

- Molecular Formula : C15H12N2

- Molecular Weight : 224.27 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzonitrile derivatives with cyanophenyl groups. The synthetic route can vary, but a common method includes:

-

Starting Materials :

- Benzonitrile

- 3-Cyanophenylboronic acid or similar derivatives

-

Reaction Conditions :

- Catalysts such as palladium on carbon can be used.

- Solvents like dimethylformamide (DMF) or toluene are commonly employed.

-

Yield and Purity :

- The yield can vary based on reaction conditions but is often optimized through temperature control and reaction time.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it may affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating its potential use in developing new antibiotics.

Case Studies

-

Anticancer Activity :

A study evaluated the effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways. -

Anti-inflammatory Effects :

In a model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.